2,4,6-Trimethylbenzaldehyde
Overview
Description
Mechanism of Action
Target of Action
Mesitaldehyde, also known as 2,4,6-Trimethylbenzaldehyde, is a derivative of benzaldehyde . It is primarily used as an intermediate in organic synthesis for various products like pharmaceuticals, dyes, and fragrances . The primary targets of Mesitaldehyde are the molecules that it reacts with in these synthesis reactions.
Mode of Action
The mode of action of Mesitaldehyde involves its interaction with other molecules in chemical reactions. It has three methyl groups attached to the benzene ring at positions 2, 4, and 6 . This substitution with electron-donating methyl groups activates the aromatic ring for further electrophilic substitution reactions .
Biochemical Pathways
Mesitaldehyde is involved in various biochemical pathways, primarily as an intermediate in organic synthesis. The affected pathways and their downstream effects depend on the specific reactions that Mesitaldehyde is participating in. For example, it can be used in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes .
Pharmacokinetics
As an intermediate in organic synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Mesitaldehyde can vary widely depending on the specific context. In general, due to the hydrophobicity of the methyl groups, it is less soluble in water but more soluble in organic solvents . It is stable at ordinary temperatures .
Result of Action
The result of Mesitaldehyde’s action is the formation of new organic compounds. It is commonly used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes . Due to its reactive nature, Mesitaldehyde itself isn’t likely the final drug molecule in medications .
Biochemical Analysis
Biochemical Properties
Mesitaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids . This interaction is crucial for the metabolism and detoxification of aldehydes in the body. Additionally, mesitaldehyde can form Schiff bases with amino groups in proteins, leading to potential modifications in protein structure and function .
Cellular Effects
Mesitaldehyde influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, mesitaldehyde can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling pathways and gene expression . Furthermore, mesitaldehyde’s interaction with cellular proteins can impact cellular metabolism by modifying enzyme activities and metabolic fluxes .
Molecular Mechanism
At the molecular level, mesitaldehyde exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, forming covalent adducts that alter their function . Mesitaldehyde can also inhibit or activate enzymes by modifying their active sites or altering their conformation . Additionally, mesitaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mesitaldehyde can change over time due to its stability and degradation. Mesitaldehyde is relatively stable at ordinary temperatures but can degrade under certain conditions, such as exposure to light and air . Long-term exposure to mesitaldehyde in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of mesitaldehyde vary with different dosages in animal models. At low doses, mesitaldehyde may have minimal impact on cellular function, while higher doses can induce toxic effects, such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
Mesitaldehyde is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase to form 2,4,6-trimethylbenzoic acid . This metabolic pathway is crucial for the detoxification and elimination of mesitaldehyde from the body. Additionally, mesitaldehyde can participate in other metabolic reactions, such as conjugation with glutathione, which further aids in its detoxification .
Transport and Distribution
Within cells and tissues, mesitaldehyde is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and organelles . Mesitaldehyde can also be transported by specific binding proteins and transporters that facilitate its movement within the cell .
Subcellular Localization
Mesitaldehyde’s subcellular localization can influence its activity and function. It has been observed to localize in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes . Additionally, mesitaldehyde can be targeted to specific organelles, such as the mitochondria, where it can induce oxidative stress and affect mitochondrial function . Post-translational modifications and targeting signals play a role in directing mesitaldehyde to these specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesitaldehyde can be synthesized through several methods:
Oxidation of Mesitylene: This method involves the oxidation of mesitylene in an acidic medium, typically using oxidants like chromium trioxide or potassium permanganate.
Formylation of Mesitylene: Mesitylene reacts with a formyl group source such as paraformaldehyde or N,N-Dimethylformamide (DMF) under specific conditions with a suitable catalyst.
Industrial Production Methods: Industrial production of mesitaldehyde typically involves the oxidation of mesitylene using chromium trioxide or potassium permanganate, followed by purification steps to isolate the aldehyde .
Types of Reactions:
Oxidation: Mesitaldehyde can undergo oxidation to form mesitylenic acid.
Reduction: Reduction of mesitaldehyde can yield mesityl alcohol.
Electrophilic Substitution: The electron-donating methyl groups activate the aromatic ring for further electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Electrophilic Substitution: Various electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Mesitylenic acid.
Reduction: Mesityl alcohol.
Electrophilic Substitution: Various substituted mesitylene derivatives.
Scientific Research Applications
Mesitaldehyde has a wide range of applications in scientific research:
Biology: Mesitaldehyde is used in the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of certain pharmaceuticals.
Comparison with Similar Compounds
Benzaldehyde: The parent compound of mesitaldehyde, lacking the three methyl groups.
Tolualdehyde: Similar to mesitaldehyde but with only one methyl group attached to the benzene ring.
Cuminaldehyde: Contains an isopropyl group instead of three methyl groups.
Uniqueness of Mesitaldehyde: Mesitaldehyde is unique due to the presence of three methyl groups, which significantly enhance its reactivity and solubility in organic solvents compared to benzaldehyde and other similar compounds . This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
2,4,6-trimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKRJHFHGKZKRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052125 | |
Record name | 2,4,6-Trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052125 | |
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Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 10-12 deg C; [Sigma-Aldrich MSDS], Liquid | |
Record name | 2,4,6-Trimethylbenzaldehyde | |
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Record name | 2,4,6-Trimethylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
238.50 °C. @ 760.00 mm Hg | |
Record name | 2,4,6-Trimethylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
487-68-3 | |
Record name | 2,4,6-Trimethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-68-3 | |
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Record name | Mesitaldehyde | |
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Record name | Mesitaldehyde | |
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Record name | Benzaldehyde, 2,4,6-trimethyl- | |
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Record name | 2,4,6-Trimethylbenzaldehyde | |
Source | EPA DSSTox | |
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Record name | 2,4,6-trimethylbenzaldehyde | |
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Record name | MESITALDEHYDE | |
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Record name | 2,4,6-Trimethylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14 °C | |
Record name | 2,4,6-Trimethylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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